In-Depth Technical Guide: Structural, Chemical, and Pharmacological Profiling of (2-Methylpropyl)(2-phenylpropyl)amine
In-Depth Technical Guide: Structural, Chemical, and Pharmacological Profiling of (2-Methylpropyl)(2-phenylpropyl)amine
Executive Summary & Chemical Identity
(2-Methylpropyl)(2-phenylpropyl)amine , frequently referred to in medicinal chemistry as N-isobutyl-β-methylphenethylamine or N-isobutyl-BMPEA , is a highly lipophilic, sterically hindered secondary amine. Structurally, it is a derivative of β-methylphenethylamine (BMPEA)—a positional isomer of amphetamine and a known trace amine-associated receptor 1 (TAAR1) agonist[1][2].
BMPEA gained significant regulatory attention after it was identified as an unapproved, synthetic adulterant in dietary and sports supplements falsely marketed as containing Acacia rigidula extracts[3][4]. The addition of an isobutyl (2-methylpropyl) moiety to the primary amine of BMPEA fundamentally alters the molecule's physicochemical properties, steric profile, and receptor binding kinetics. This guide provides a comprehensive framework for synthesizing, characterizing, and pharmacologically evaluating this specific compound.
Structural and Physicochemical Properties
The N-alkylation of phenethylamines drastically shifts their pharmacokinetic behavior. The bulky isobutyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability, while simultaneously introducing steric hindrance that typically reduces affinity for direct monoamine transporter (DAT/NET) efflux, shifting the profile toward TAAR1 allosteric modulation or partial agonism.
Table 1: Predicted Physicochemical Parameters
| Property | Value | Pharmacological Implication |
| IUPAC Name | N-(2-methylpropyl)-2-phenylpropan-1-amine | Standardized nomenclature. |
| Chemical Formula | C₁₃H₂₁N | Defines molecular composition. |
| Molecular Weight | 191.32 g/mol | Optimal for rapid CNS penetration (<400 Da). |
| LogP (Predicted) | ~3.20 - 3.50 | High lipophilicity; ensures rapid BBB crossing compared to parent BMPEA. |
| pKa (Predicted) | 9.5 - 10.0 | Protonated at physiological pH (7.4), forming a stable cation for GPCR binding. |
| TPSA | 12.03 Ų | Low polar surface area, further validating high membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 1 | Limits non-specific aqueous solvation, driving lipid partitioning. |
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing (2-methylpropyl)(2-phenylpropyl)amine is the direct reductive amination of 2-phenylpropan-1-amine (BMPEA) with isobutyraldehyde.
Rationale and Causality
We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild hydride source[5]. Because the reduction rate of the transient iminium ion is exponentially faster than that of the parent carbonyl, this reaction can be performed as a "one-pot" procedure without the risk of reducing the unreacted aldehyde into an alcohol[5][6]. Furthermore, the steric bulk of the isobutyl group prevents over-alkylation (tertiary amine formation).
Caption: Reductive amination workflow for synthesizing N-isobutyl-BMPEA.
Step-by-Step Synthesis Protocol
Self-Validating System: The use of an anhydrous environment and precise stoichiometric ratios ensures the reaction favors iminium formation prior to reduction.
-
Imine Formation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-phenylpropan-1-amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.05 equivalents of isobutyraldehyde. Stir at room temperature for 30 minutes to allow the initial condensation and formation of the iminium intermediate.
-
Reduction: Portion-wise, add 1.4 equivalents of NaBH(OAc)₃ to the stirring solution. Note: The slight excess of hydride accounts for any trace moisture and ensures complete conversion.
-
Catalysis (Optional): If the reaction is sluggish due to steric hindrance, add 1.0 equivalent of glacial acetic acid to catalyze iminium ion formation[6].
-
Quenching: After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and destroys any unreacted borohydride, preventing post-extraction side reactions.
-
Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH₄OH) or via standard acid-base extraction.
Pharmacological Profiling: TAAR1 Activation
BMPEA is a documented agonist of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular Gs-coupled GPCR that regulates monoaminergic transmission[1][2]. Activation of TAAR1 stimulates adenylyl cyclase (AC), leading to cyclic AMP (cAMP) accumulation and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC)[7][8].
While primary trace amines (like BMPEA) act as direct monoamine releasers, the addition of the N-isobutyl group alters its pharmacology. The steric bulk generally diminishes direct transporter (DAT/NET) reversal capabilities but preserves or modulates TAAR1 affinity, potentially yielding a compound that regulates dopaminergic tone without the neurotoxic or highly stimulatory profile of classical amphetamines.
Caption: TAAR1-mediated cAMP signaling cascade and monoamine efflux.
Experimental Protocol: In Vitro TAAR1 cAMP Accumulation Assay
To validate the functional activity (EC₅₀ and Emax) of N-isobutyl-BMPEA, a cAMP accumulation assay using stably transfected cells is required[9].
Step-by-Step Assay Protocol
Self-Validating System: The inclusion of IBMX prevents false negatives caused by rapid cAMP degradation, while a known full agonist (e.g., β-phenethylamine) serves as a positive control to normalize Emax data.
-
Cell Culture & Plating: Culture HEK-293 cells stably expressing human TAAR1 (hTAAR1) in DMEM supplemented with 10% FBS. Seed the cells into a 96-well white opaque microplate at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Buffer Preparation: Prepare the assay buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 200 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Without it, the synthesized cAMP would be rapidly hydrolyzed to AMP, rendering the assay insensitive[9].
-
Compound Treatment: Aspirate the growth medium and wash the cells gently with the assay buffer. Add the assay buffer containing serial dilutions of N-isobutyl-BMPEA (ranging from 1 nM to 100 µM). Include β-phenethylamine as a positive control.
-
Incubation: Incubate the plate for 45 minutes at 37°C to allow for GPCR activation and maximal cAMP accumulation.
-
Lysis and Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) cAMP assay kit. Measure the signal using a compatible microplate reader.
-
Data Analysis: Plot the concentration-response curve using non-linear regression (four-parameter logistic equation) to determine the EC₅₀ value.
References
-
Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC. National Institutes of Health.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]
-
FDA Warning on Dietary Supplement | Is BMPEA a Serious Health Risk? Eglet Law.[Link]
-
Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers.[Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]
-
Dietary Supplements Tainted with Amphetamine Isomer BMPEA. LCGC International.[Link]
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. National Institutes of Health.[Link]
-
β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1. ResearchGate.[Link]
Sources
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. egletlaw.com [egletlaw.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
